![molecular formula C15H14N4S2 B2658689 4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 400082-03-3](/img/structure/B2658689.png)
4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide
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Description
4-allyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide, also known as AMPT, is a synthetic compound that has been used in various scientific research applications. It is an organosulfur compound with a thiazole ring and an alkylhydrosulfide substituent. The compound has been studied in the fields of biochemistry, physiology, and pharmacology, and it has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions :This compound and its derivatives are part of a broader class of chemicals that have been explored for their unique chemical properties and reactions. For instance, allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes, which can be transformed into polyfunctionalized 4,5-dihydro-1,3-thiazoles through deprotonation and intramolecular ring-closing, demonstrate the versatility of such compounds in synthesizing heterocyclic structures (Nedolya et al., 2015). Similarly, the formation of methyl 5,6-dihydro-l,3(4H)-thiazine-4-carboxylates from related thiazole compounds further illustrates the potential for creating a variety of sulfur-containing heterocycles (Jenny & Heimgartner, 1989).
Photophysical Properties and Applications :Some derivatives have been studied for their photophysical properties. For example, 5-amino-2-(4-methylsulfanylphenyl)thiazoles and their oxidation products exhibit properties relevant to fluorescent molecule development, highlighting their potential in material sciences and biological applications (Murai, Furukawa, & Yamaguchi, 2018).
Biological Activity :While the focus of your request excludes drug use and side effects, it's worth noting that the chemical framework of these compounds often leads to exploration in medicinal chemistry. For example, novel sulfonyl derivatives based on the isopropyl thiazole moiety have shown significant antibacterial, antifungal, and antitubercular activities (Suresh Kumar, Prasad, & Chandrashekar, 2013), demonstrating the potential for such compounds in pharmaceutical development.
properties
IUPAC Name |
3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S2/c1-3-9-19-13(17-18-15(19)20)12-10(2)16-14(21-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBPIQJSFCZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NNC(=S)N3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333706 |
Source
|
Record name | 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
400082-03-3 |
Source
|
Record name | 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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